aikupikoxide B

Description

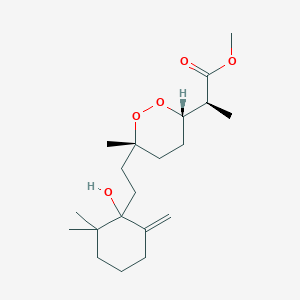

Aikupikoxide B is a norditerpene cyclic peroxide first isolated from the Red Sea sponge Diacarnus erythraenus . Its molecular formula, C₂₀H₃₄O₅, was determined via high-resolution FAB mass spectrometry (HRFABMS) and NMR spectroscopy. The compound features a monocyclic carbon skeleton with an endoperoxide ring, and its relative stereochemistry at C-2, C-3, and C-6 was established using empirical rules developed by Capon et al. .

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

methyl (2S)-2-[(3S,6R)-6-[2-(1-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl)ethyl]-6-methyldioxan-3-yl]propanoate |

InChI |

InChI=1S/C20H34O5/c1-14-8-7-10-18(3,4)20(14,22)13-12-19(5)11-9-16(24-25-19)15(2)17(21)23-6/h15-16,22H,1,7-13H2,2-6H3/t15-,16-,19+,20?/m0/s1 |

InChI Key |

OHYYIYQJXHASNH-CAHGDOEDSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1CC[C@](OO1)(C)CCC2(C(=C)CCCC2(C)C)O)C(=O)OC |

Canonical SMILES |

CC(C1CCC(OO1)(C)CCC2(C(=C)CCCC2(C)C)O)C(=O)OC |

Synonyms |

aikupikoxide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Aikupikoxide B belongs to a broader class of marine-derived cyclic peroxides, which share structural motifs and bioactivities but differ in oxygenation patterns, stereochemistry, and biological potency. Below is a detailed comparison with key analogues:

Structural Analogues within the Aikupikoxide Family

- Aikupikoxide A (C₂₄H₄₀O₆): A norsesterterpene peroxide with two ketone groups at C-13 and C-18 in its aliphatic side chain. It shares the same endoperoxide ring stereochemistry (C-2, C-3, C-6) as aikupikoxide B but demonstrates broader cytotoxicity, including activity against herpes simplex virus .

- Aikupikoxide C (C₂₀H₃₄O₆) : An enantiomer of diacarperoxide B, with a methyl ester group and diketone functionalities. It shows weaker cytotoxicity (IC₅₀ = 11.9–36.7 µM) against breast (MCF-7), lung (A-549), and liver (HepG2) cancer lines compared to aikupikoxide B .

- Aikupikoxide D (C₂₀H₃₄O₆) : Structurally similar to aikupikoxide C but with oxygenation at C-9 and C-13. Both C and D exhibit comparable cytotoxicity profiles .

Diacarperoxide Derivatives

- Diacarperoxide B: The enantiomer of aikupikoxide C, isolated from Diacarnus megaspinorhabdosa. It has a negative optical rotation ([α]D = −) compared to aikupikoxide C ([α]D = +88°), highlighting their stereochemical divergence .

Muqubilin and Nuapapuin Derivatives

- Muqubilin (C₂₅H₄₀O₅): A norsesterterpene peroxide with antibiotic properties against gram-positive bacteria, outperforming tetracycline in some assays. Unlike aikupikoxide B, it lacks cytotoxicity against human cancer lines .

- Nuapapuin B Methyl Ester (C₂₁H₃₄O₅) : Shows moderate cytotoxicity (IC₅₀ = 3.5–38.5 µM) but is less potent than aikupikoxide C .

Data Tables

Table 1: Structural and Bioactive Comparison of Aikupikoxide B and Analogues

Table 2: Stereochemical Comparison

Key Research Findings

Structural Uniqueness : Aikupikoxide B lacks the diketone moieties present in aikupikoxides A, C, and D, which may influence its bioavailability and target specificity .

Enantiomeric Relationships: The enantiomeric pair aikupikoxide C/diacarperoxide B underscores the stereochemical diversity within Diacarnus sponges, a rare phenomenon in marine natural products .

Bioactivity Gaps : While diacarperoxide H exhibits antimalarial activity, aikupikoxide B’s primary bioactivity remains cytotoxicity, suggesting divergent evolutionary roles in sponge chemical defense .

Q & A

Q. What are the standard protocols for synthesizing Aikupikoxide B in laboratory settings?

Aikupikoxide B synthesis typically involves multi-step organic reactions, including condensation, cyclization, and purification. Key steps include:

- Reaction setup : Use anhydrous conditions for moisture-sensitive intermediates, with inert gas (e.g., nitrogen) to prevent oxidation .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the compound, followed by TLC/HPLC to confirm purity .

- Characterization : Provide NMR (¹H/¹³C), HRMS, and elemental analysis data for new compounds. For known compounds, cite literature methods for identity confirmation .

- Documentation : Include detailed experimental procedures in the main manuscript (up to five compounds) or supplementary materials for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing Aikupikoxide B's purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton and carbon environments, with DEPT or COSY for complex structures .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

- HPLC-DAD/UV : Assess purity (>95% by area normalization) and detect impurities .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives . Cross-reference data with published spectra for known analogs to resolve ambiguities .

Q. How should researchers design experiments to assess Aikupikoxide B's stability under varying pH and temperature conditions?

- Controlled degradation studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, sampling at intervals (e.g., 0, 24, 48 hrs) .

- Analytical monitoring : Use HPLC-UV to quantify degradation products and calculate half-life.

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions . Include error margins (e.g., ±5% for HPLC measurements) and triplicate trials to ensure statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding Aikupikoxide B's reactivity?

- Re-examine assumptions : Verify solvent effects, stereoelectronic factors, or catalytic intermediates not accounted for in computational models .

- Experimental validation : Reproduce reactions under controlled conditions (e.g., glovebox for air-sensitive steps) and compare with DFT/MD simulations .

- Data triangulation : Cross-reference spectroscopic data with crystallography or isotopic labeling to confirm mechanistic pathways .

- Peer consultation : Present findings at interdisciplinary forums to identify overlooked variables (e.g., kinetic vs. thermodynamic control) .

Q. What methodological approaches are recommended for analyzing the ecological interactions of Aikupikoxide B in environmental samples?

- Field sampling : Collect soil/water samples from contaminated sites, using LC-MS/MS to quantify Aikupikoxide B levels (detection limit: 0.1 ppb) .

- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure tissue concentrations via GC-MS .

- Metabolomic profiling : Apply untargeted MS/MS to identify degradation products or biomarker responses in exposed organisms .

- Statistical models : Use PCA or PLS-DA to correlate environmental concentrations with ecological impact metrics (e.g., biodiversity loss) .

Q. How can computational modeling optimize Aikupikoxide B's synthetic yield while minimizing byproducts?

- DFT calculations : Map reaction energy landscapes to identify rate-limiting steps and alternative pathways .

- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, or temperatures .

- Microkinetic modeling : Integrate experimental rate constants with simulated intermediates to refine reaction conditions . Validate predictions via small-scale trials before scaling up .

Q. What strategies address conflicting bioactivity results in Aikupikoxide B studies across different cell lines?

- Standardize assays : Use identical cell lines (e.g., ATCC-validated), culture conditions, and positive controls (e.g., doxorubicin) .

- Dose-response analysis : Calculate IC₅₀ values with nonlinear regression (95% confidence intervals) to account for variability .

- Mechanistic studies : Perform RNA-seq or proteomics to identify cell-specific signaling pathways affected by Aikupikoxide B .

- Meta-analysis : Compare results with published data using funnel plots to detect publication bias .

Methodological and Analytical Considerations

Q. How should researchers design a study to compare Aikupikoxide B's efficacy with structurally related analogs?

- Structure-activity relationship (SAR) : Synthesize analogs with systematic modifications (e.g., hydroxyl → methoxy groups) .

- Biological screening : Use standardized assays (e.g., MTT for cytotoxicity) with blinded scoring to reduce bias .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to determine significance (p < 0.05) .

- Data visualization : Use heatmaps or radar charts to highlight key SAR trends .

Q. What are best practices for addressing peer review critiques about limitations in Aikupikoxide B research?

- Transparent reporting : Acknowledge limitations (e.g., narrow pH range tested) in the discussion section .

- Supplementary validation : Provide additional data (e.g., stability under extreme temperatures) in revised submissions .

- Future work : Propose follow-up studies (e.g., in vivo toxicity assays) to address unresolved questions .

Q. How can researchers ensure reproducibility when scaling up Aikupikoxide B synthesis?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track reaction progression .

- Quality by Design (QbD) : Use factorial experiments to identify critical process parameters (e.g., stirring rate) .

- Batch documentation : Record deviations (e.g., solvent lot variations) and their impact on yield/purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.